Cas no 928650-23-1 (2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine)
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
- KPUULAQIYDLBOP-UHFFFAOYSA-N
- 2-Chloro-4-(cyclopropylmethyl-amino)-pyrimidine
- 4-Pyrimidinamine, 2-chloro-N-(cyclopropylmethyl)-
- 928650-23-1
- CS-0080238
- W15379
- DB-330245
- AS-67405
- MFCD09750104
- SCHEMBL2588748
- AKOS011629220
- SY274080
- F8882-9506
- 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
-
- MDL: MFCD09750104
- Inchi: 1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12)
- InChI Key: KPUULAQIYDLBOP-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC(=N1)NCC1CC1
Computed Properties
- Exact Mass: 183.0563250g/mol
- Monoisotopic Mass: 183.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8
- XLogP3: 2.2
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337983-100mg |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 100mg |
$107 | 2021-08-18 | |
| Chemenu | CM337983-250mg |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 250mg |
$193 | 2021-08-18 | |
| Chemenu | CM337983-1g |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 1g |
$446 | 2021-08-18 | |
| Chemenu | CM337983-5g |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 5g |
$1669 | 2021-08-18 | |
| TRC | C198176-100mg |
2-chloro-n-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C198176-500mg |
2-chloro-n-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 500mg |
$ 275.00 | 2022-04-01 | ||
| TRC | C198176-1g |
2-chloro-n-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 1g |
$ 435.00 | 2022-04-01 | ||
| Chemenu | CM337983-100mg |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 100mg |
$82 | 2023-02-17 | |
| Chemenu | CM337983-250mg |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 250mg |
$137 | 2023-02-17 | |
| Chemenu | CM337983-1g |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine |
928650-23-1 | 95%+ | 1g |
$343 | 2023-02-17 |
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Suppliers
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Professional Introduction to 2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS No. 928650-23-1)
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 928650-23-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this pyrimidine derivative incorporates a chloro substituent and a cyclopropylmethyl group, which contribute to its distinctive chemical behavior and reactivity.
The compound's primary significance lies in its utility as a building block for synthesizing more complex pharmaceutical agents. Pyrimidine derivatives are widely recognized for their role in various biological processes, making them invaluable in the design of therapeutic molecules. Specifically, the 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine structure offers a versatile platform for further chemical modifications, enabling the development of novel drugs targeting specific diseases.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrimidine-based compounds. The chloro group in the molecule enhances its reactivity, facilitating nucleophilic substitution reactions that are crucial for drug synthesis. Additionally, the cyclopropylmethyl moiety contributes to steric hindrance, which can influence the compound's binding affinity to biological targets. These features make it an attractive candidate for medicinal chemists seeking to develop new therapeutic agents.
Current research in this area has highlighted the potential of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine in addressing various therapeutic challenges. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in inflammatory and infectious diseases. The compound's ability to modulate these biological pathways suggests its promise as a lead compound for further drug development.
The synthesis of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been particularly effective in constructing the desired molecular framework.
The pharmacokinetic profile of this compound is another critical aspect of its evaluation. Studies have shown that it exhibits favorable solubility and stability properties, which are essential for formulation development. Furthermore, preliminary toxicity studies indicate that it is well-tolerated at relevant concentrations, suggesting its potential for safe clinical use.
One of the most exciting developments in recent research is the application of computational methods to predict and optimize the properties of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine. Molecular modeling techniques have been instrumental in understanding its interactions with biological targets at a molecular level. This approach has not only accelerated the drug discovery process but also provided insights into structure-activity relationships that can guide future modifications.
The future prospects of 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and reduced side effects. As our understanding of biological mechanisms continues to evolve, this compound is likely to play a pivotal role in next-generation drug therapies.
In conclusion, 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS No. 928650-23-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable asset in drug development efforts. With continued research and innovation, this compound is poised to contribute substantially to the treatment of various diseases, improving patient outcomes worldwide.
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